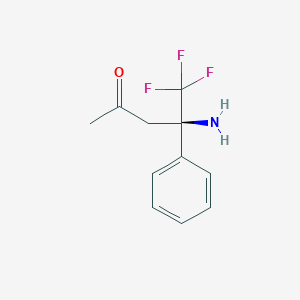![molecular formula C10H18F2N2 B13164247 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂ and a molecular weight of 204.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a spiro[34]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can be achieved through various synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring . The synthesis typically employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms and amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may exhibit pharmacological properties that are beneficial in treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms may enhance the compound’s binding affinity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the fluorine atoms and amine group present in 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine.
6-Azaspiro[3.4]octan-1-ol: This compound has a similar spirocyclic core but features a hydroxyl group instead of the amine and fluorine atoms.
Uniqueness
3-{6-Azaspiro[34]octan-6-yl}-2,2-difluoropropan-1-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(6-azaspiro[3.4]octan-6-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)8-14-5-4-9(7-14)2-1-3-9/h1-8,13H2 |
InChI Key |
YSJRRRFYGOPHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(C2)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)




![2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide](/img/structure/B13164197.png)

![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)


